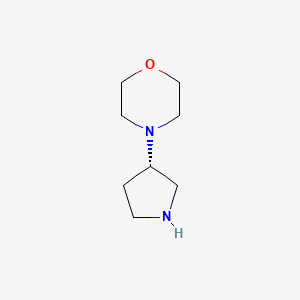

4-(3S)-3-Pyrrolidinyl-morpholine

描述

属性

IUPAC Name |

4-[(3S)-pyrrolidin-3-yl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-2-9-7-8(1)10-3-5-11-6-4-10/h8-9H,1-7H2/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPJDRNMJJNFSNZ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]1N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10428352 | |

| Record name | 4-(3S)-3-Pyrrolidinyl-morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216669-67-9 | |

| Record name | 4-(3S)-3-Pyrrolidinyl-morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Stereoselective Synthesis of 4-(3S)-3-Pyrrolidinyl-morpholine and its Analogues

The asymmetric synthesis of this compound is fundamentally dependent on the stereocontrolled construction of its constituent rings and the subsequent linkage. Key strategies involve establishing the absolute stereochemistry of the pyrrolidine (B122466) core and the enantioselective formation of the morpholine (B109124) scaffold, followed by a diastereoselective coupling.

Chiral Pool and Asymmetric Catalysis Approaches to the Pyrrolidine Core

The synthesis of the chiral (3S)-pyrrolidine core is a critical first step, and two primary strategies are employed: utilizing naturally occurring chiral molecules (the chiral pool) and applying asymmetric catalysis.

Chiral Pool Synthesis: This approach leverages readily available, enantiomerically pure starting materials to transfer chirality to the target molecule. Natural products such as L-aspartic acid, (S)-proline, and (R)-glyceraldehyde are common starting points. mdpi.comresearchgate.net For instance, (S)-(+)-3-Aminopyrrolidine, a key precursor, can be synthesized from L-aspartic acid. researchgate.net This multi-step process typically involves the formation of an N-protected aspartic anhydride, followed by acylation, esterification, reduction, and cyclization to yield a protected (S)-1-benzylpyrrolidin-3-amine, which is subsequently deprotected. researchgate.net Similarly, chiral N-benzyl-3-hydroxypyrrolidine can be prepared from natural malic acid through condensation with benzylamine and subsequent reduction. google.com

Asymmetric Catalysis: This strategy creates the chiral center during the reaction sequence using a chiral catalyst. Organocatalysis has emerged as a powerful tool for synthesizing substituted pyrrolidines. unibo.it Diaryprolinol silyl ethers, a class of organocatalysts derived from proline, are highly effective in a variety of transformations. nih.gov A notable example is the asymmetric Michael addition of aldehydes to nitroolefins, which can produce highly functionalized pyrrolidines with excellent enantioselectivities (up to 85% ee). nih.govbeilstein-journals.org Furthermore, organocatalytic cascade reactions, employing catalysts like Cinchonidine-derived amino-squaramides, can generate highly substituted pyrrolidines with quaternary stereocenters at the C-3 position in high enantio- and diastereoselectivities. rsc.org

| Reaction Type | Catalyst/Starting Material | Key Features | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Michael Addition | Pyrrolidine-based organocatalyst | Addition of aldehydes to nitroolefins | 70:30 to 92:8 (syn/anti) | up to 85% | beilstein-journals.org |

| Cascade Reaction | Cinchonidine-derived amino-squaramide | Forms quaternary stereocenter at C-3 | High | High | rsc.org |

| Hydroarylation | Palladium complex | Direct synthesis of 3-aryl pyrrolidines | N/A | N/A (non-chiral example) | researchgate.net |

| Chiral Pool | L-Aspartic Acid | Multi-step synthesis to (S)-3-aminopyrrolidine | N/A | Optically Pure | researchgate.net |

Enantioselective Synthesis of Morpholine Scaffolds

While the morpholine ring in this compound is itself achiral, the synthesis of analogues often requires enantiomerically pure morpholine scaffolds, particularly those with substitution on the carbon atoms. Organocatalysis provides a robust method for creating C2-functionalized morpholines. nih.govnih.gov A three-step, one-pot procedure involving an enantioselective α-chlorination of an aldehyde, reductive amination, and subsequent cyclization can yield N-protected morpholines with good to excellent enantiomeric excess (ranging from 55% to 98% ee). nih.govnih.gov

Another strategy involves a palladium-catalyzed carboamination reaction. This method can be used to prepare enantiopure cis-3,5-disubstituted morpholines starting from N-protected amino alcohols. e3s-conferences.org These approaches provide access to a diverse array of chiral morpholine building blocks for more complex analogues.

| Reaction Type | Catalyst/Reagents | Product Type | Overall Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Organocatalytic α-chlorination/Reductive Amination/Cyclization | (2R,5R)-diphenylpyrrolidine | C2-functionalized, N-benzyl protected morpholines | 13–19% (one-pot, 3 steps) | 76–98% | nih.gov |

| Organocatalytic (Improved 5-step) | Organocatalyst | C2-functionalized, N-benzyl protected morpholines | 35–60% | 75–98% | nih.gov |

| Pd-catalyzed Carboamination | Pd₂(dba)₃/ligand | cis-3,5-disubstituted morpholines | Modest to good | High (stereoisomer specific) | e3s-conferences.org |

Diastereoselective Control in Forming the Pyrrolidinyl-morpholine Linkage

The formation of the C-N bond between the chiral pyrrolidine ring and the morpholine nitrogen is a critical step where diastereoselectivity must be controlled, especially when synthesizing analogues with additional stereocenters. While specific studies on the diastereoselective synthesis of this compound are not extensively detailed in the reviewed literature, established synthetic methods allow for a high degree of control.

A primary method for forming this linkage is reductive amination . nih.govresearchgate.net This would involve reacting a chiral, N-protected 3-ketopyrrolidine precursor with morpholine, or conversely, reacting chiral (S)-3-aminopyrrolidine with a suitable carbonyl compound like morpholine-4-carbaldehyde, followed by reduction. The pre-existing stereocenter at the C3 position of the pyrrolidine ring directs the approach of the hydride reagent, leading to the preferential formation of one diastereomer. The choice of reducing agent (e.g., sodium triacetoxyborohydride, catalytic transfer hydrogenation) and reaction conditions can be optimized to maximize the diastereomeric ratio. nih.gov

Another approach is nucleophilic substitution , where a chiral precursor such as (R)-3-hydroxy-pyrrolidine is converted to a derivative with a good leaving group (e.g., a tosylate or mesylate) at the C3 position. Subsequent reaction with morpholine as a nucleophile proceeds via an Sₙ2 mechanism, resulting in an inversion of configuration to yield the desired (S) stereochemistry at the linkage point.

Advanced, multi-component coupling reactions have also been developed for the diastereo- and enantioselective synthesis of highly substituted pyrrolidines, suggesting that such strategies could be adapted to construct the pyrrolidinyl-morpholine system in a single, highly controlled step. nih.gov

Multi-Step Synthesis Strategies for the Compound and Related Derivatives

The construction of this compound is inherently a multi-step process that relies on the careful synthesis of key precursors and their subsequent assembly.

Precursor Synthesis and Intermediate Derivatization

(S)-3-Aminopyrrolidine Precursor: A common route to this key intermediate starts from L-aspartic acid. The process involves:

Condensation of L-aspartic acid to form N-formyl-L-aspartic anhydride. researchgate.net

A sequence of acylation and esterification. researchgate.net

Reduction and ring-closing to form (S)-1-benzylpyrrolidin-3-amine. researchgate.net

Final debenzylation via hydrogenolysis to yield (S)-3-aminopyrrolidine, often isolated as a dihydrochloride (B599025) salt. researchgate.net

(S)-3-Hydroxypyrrolidine as an Intermediate: An alternative pathway utilizes commercially available Boc-protected trans-4-hydroxy-L-proline. mdpi.com The hydroxyl group at the 4-position can be manipulated, and the carboxylic acid can be removed to eventually yield a 3-functionalized pyrrolidine. Another route starts from (S)-3-hydroxypyrrolidine hydrochloride, which is protected (e.g., as a tert-butyl carbamate) before further functionalization. google.com The hydroxyl group can be converted to an amino group through a two-step sequence of mesylation followed by substitution with an azide (B81097) and subsequent reduction.

Morpholine Moiety Introduction: The morpholine ring is typically introduced by reacting the (S)-3-aminopyrrolidine precursor with an agent like bis(2-chloroethyl) ether under basic conditions. This results in a double N-alkylation to form the morpholine ring directly onto the pyrrolidine's amino group.

Ring Construction and Functionalization Methods for Morpholine and Pyrrolidine

The fundamental construction of the individual heterocyclic rings employs a range of classical and modern synthetic methods.

Pyrrolidine Ring Construction: Beyond chiral pool methods, de novo synthesis of the pyrrolidine ring is frequently achieved through reactions such as:

[3+2] Cycloadditions: The reaction between azomethine ylides and alkenes is a powerful and stereoselective method for building the five-membered ring. osaka-u.ac.jp

Intramolecular Cyclization: Amination of unsaturated carbon-carbon bonds within a suitable acyclic precursor is a common strategy. osaka-u.ac.jp

Ring Contraction: A novel photo-promoted ring contraction of pyridines using silylborane can afford pyrrolidine derivatives. osaka-u.ac.jp

Morpholine Ring Construction: The six-membered morpholine ring is generally synthesized via:

Cyclization of Amino Alcohols: The most common approach involves the cyclization of an N-substituted diethanolamine (B148213) or the reaction of a β-aminoalcohol with a two-carbon electrophile (e.g., a haloethanol or ethylene oxide). researchgate.net

From Aziridines or Oxiranes: Morpholines can be synthesized from the reaction of aziridines with oxiranes or their precursors. researchgate.net

Reductive Amination of Dialdehydes: Ribonucleosides can be oxidized to dialdehydes, which then undergo reductive amination with primary amines to form morpholine nucleoside derivatives, showcasing a versatile ring-forming strategy. nih.gov

Functionalization of the pre-formed rings is also a key strategy. The morpholine nitrogen can be readily functionalized through N-arylation reactions. nih.govacs.org For the pyrrolidine ring, C-H functionalization at the 3-position can be achieved via palladium catalysis, providing a direct route to 3-substituted derivatives. chemrxiv.org

Advanced Synthetic Techniques in Compound Preparation

Modern synthetic organic chemistry offers a variety of powerful techniques to construct complex molecules like 4-((3S)-3-pyrrolidinyl)morpholine with high efficiency and selectivity. These methods often lead to shorter reaction times, higher yields, and reduced environmental impact compared to traditional approaches.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a valuable tool in organic chemistry, often dramatically reducing reaction times from hours to minutes. This technique utilizes microwave irradiation to rapidly heat the reaction mixture, leading to a significant increase in reaction rates. For the synthesis of heterocyclic compounds like morpholines and pyrrolidines, microwave irradiation can be applied to various reaction types, including nucleophilic substitutions, ring-closing metathesis, and cross-coupling reactions. While specific microwave-assisted procedures for 4-((3S)-3-pyrrolidinyl)morpholine are not extensively documented, the general principles can be applied to key bond-forming steps, potentially leading to improved yields and reduced side-product formation.

The table below illustrates typical parameters that are controlled in a microwave-assisted synthesis.

| Parameter | Description | Typical Range |

| Temperature | The target temperature of the reaction mixture. | 80-200 °C |

| Time | The duration of the microwave irradiation. | 1-60 minutes |

| Power | The amount of microwave power applied. | 50-300 W |

| Solvent | The choice of solvent can significantly affect the reaction outcome. | High-boiling polar solvents are often used. |

Borrowing Hydrogen Methodology Applications

The "borrowing hydrogen" or "hydrogen autotransfer" methodology is an elegant and atom-economical strategy for the formation of C-N bonds. This process involves the temporary removal of hydrogen from an alcohol by a transition-metal catalyst to form an in-situ aldehyde or ketone. This reactive intermediate then undergoes condensation with an amine, followed by the return of the "borrowed" hydrogen to the resulting imine, affording the alkylated amine product. This methodology is particularly relevant for the synthesis of the pyrrolidine ring of 4-((3S)-3-pyrrolidinyl)morpholine from acyclic amino diols. The key advantage of this approach is the use of stable and readily available alcohols as alkylating agents, with water being the only byproduct. Iridium and ruthenium complexes are commonly employed as catalysts for this transformation.

Key features of the borrowing hydrogen methodology include:

Atom Economy: High efficiency as it avoids the use of pre-activated substrates and generates minimal waste.

Catalytic: Utilizes a catalyst in small quantities to drive the reaction.

Versatility: Applicable to the synthesis of a wide range of N-heterocycles.

One-Pot Reaction Sequences

The following table outlines a hypothetical one-pot reaction sequence for a related compound, 4-(piperidin-4-yl)morpholine, which could be adapted for the synthesis of 4-((3S)-3-pyrrolidinyl)morpholine.

| Step | Reaction Type | Reagents and Conditions |

| 1 | Enamine Formation | 1-Benzyl-4-piperidone, Morpholine, Solvent |

| 2 | Reduction | Platinum or Palladium Catalyst, Hydrogen (≤ 1 MPa) |

| 3 | Debenzylation | Catalytic Hydrogenation |

Optimization of Reaction Conditions for Research Scale Production

The transition from a successful chemical reaction to a reliable and scalable synthetic protocol for research purposes requires careful optimization of various reaction parameters. The goal is to maximize the yield and purity of the desired product while ensuring reproducibility and operational simplicity.

Key parameters for optimization include:

Catalyst Selection and Loading: The choice of catalyst is crucial, especially in stereoselective syntheses. For instance, in the enantioselective construction of the pyrrolidine ring, various chiral ligands and metal precursors would be screened. The catalyst loading is also optimized to be as low as possible without compromising reaction efficiency.

Solvent Effects: The polarity, boiling point, and coordinating ability of the solvent can have a profound impact on reaction rates and selectivities. A range of solvents should be tested to identify the optimal medium.

Temperature and Reaction Time: These two parameters are often interdependent. Optimization aims to find the lowest possible temperature and shortest reaction time that afford a high yield of the product, minimizing energy consumption and potential side reactions.

Concentration: The concentration of reactants can influence reaction kinetics and, in some cases, the position of chemical equilibria.

Stoichiometry of Reagents: The molar ratio of reactants and reagents is carefully adjusted to ensure complete conversion of the limiting reagent and to minimize waste.

A systematic approach, such as Design of Experiments (DoE), can be employed to efficiently explore the effects of multiple variables and their interactions on the reaction outcome.

The following table provides an example of how reaction conditions might be varied during the optimization of a hypothetical synthesis step.

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Catalyst A (1 mol%) | Toluene | 80 | 24 | 65 |

| 2 | Catalyst B (1 mol%) | Toluene | 80 | 24 | 78 |

| 3 | Catalyst B (0.5 mol%) | Toluene | 80 | 24 | 75 |

| 4 | Catalyst B (1 mol%) | Dioxane | 80 | 24 | 85 |

| 5 | Catalyst B (1 mol%) | Dioxane | 100 | 12 | 92 |

Through such systematic optimization, a robust and efficient protocol for the research-scale production of 4-((3S)-3-pyrrolidinyl)morpholine can be established.

Structure Activity Relationship Sar and Structural Modification Studies

Design Principles for Analogues and Derivatives of 4-((3S)-3-Pyrrolidinyl)-morpholine

The design of analogues and derivatives of 4-((3S)-3-pyrrolidinyl)-morpholine is often guided by the goal of optimizing interactions with specific biological targets. For instance, in the context of developing phosphatidylinositol 3-kinase (PI3K) inhibitors, a key target in cancer therapy, derivatives are synthesized to enhance binding affinity and selectivity. nih.gov The morpholine (B109124) moiety, in particular, is a common feature in many clinical and marketed mTOR inhibitors, valued for its role in increasing water solubility. nih.gov

A common strategy involves the synthesis of a series of related compounds with systematic variations to probe the SAR. For example, a series of 4-morpholinopyrrolopyrimidine derivatives were created and assessed as inhibitors of PI3Kα and mTOR. nih.gov This led to the identification of both selective PI3Kα inhibitors and dual PI3Kα/mTOR kinase inhibitors. nih.gov These dual inhibitors have shown promise by suppressing tumor cell growth both in laboratory settings and in living organisms. nih.gov

The design process for these derivatives often focuses on key molecular features to improve interactions at the active site. This can include the incorporation of specific substituted aromatic rings and positioning the morpholine-like substitution at an optimal distance from the core structure to encourage binding. nih.gov

Systematic Exploration of Substituent Effects on the Morpholine Ring

The systematic exploration of substituent effects on the morpholine ring is a cornerstone of the SAR studies for this class of compounds. The nature and position of substituents on the morpholine ring can significantly influence the biological activity of the resulting derivatives.

For example, studies on various morpholine derivatives have shown that the introduction of an alkyl group at the third position of the morpholine ring can lead to an increase in anticancer activity. e3s-conferences.org Furthermore, in the context of mTOR inhibitors, bridged morpholine moieties, such as those with a 3,5-ethylene bridge, have demonstrated potent activity, as this structure can penetrate deeply into the binding pocket of the mTOR enzyme. e3s-conferences.org

Investigation of Modifications on the Pyrrolidine (B122466) Moiety

Modifications to the pyrrolidine moiety of 4-((3S)-3-pyrrolidinyl)-morpholine are another critical avenue for SAR exploration. The pyrrolidine ring is a common feature in many natural alkaloids and biologically active compounds, and its substitution pattern significantly impacts the molecule's properties. beilstein-journals.org

The synthesis of pyrrolidine derivatives can be achieved through various methods, including the ring contraction of pyridines, offering a rapid way to access diverse pyrrolidine skeletons for drug discovery. nih.gov In the case of nitazene (B13437292) opioids, the replacement of the N,N-dialkylamino unit with a pyrrolidinyl group falls within the spectrum of designer drug modifications. wikipedia.org

Furthermore, selective fluorination of the pyrrolidine ring can induce significant conformational changes, which in turn affect the biological roles of the modified compounds. beilstein-journals.org For example, vicinal difluorination can alter the inherent conformational bias of the pyrrolidine ring through stereoelectronic effects. beilstein-journals.org

Impact of Stereochemical Orientations on Molecular Interactions

Stereochemistry plays a crucial role in the biological activity of chiral drug molecules, and 4-((3S)-3-pyrrolidinyl)-morpholine is no exception. nih.gov The specific (3S) configuration of the pyrrolidine ring dictates how the molecule interacts with its biological target.

The interaction of chiral drugs with biological systems can differ significantly between stereoisomers in terms of their pharmacokinetics and pharmacodynamics. nih.gov For many biologically active compounds, only one specific stereoisomer will exhibit the desired therapeutic effect. For instance, in the synthesis of a precursor for the anticancer agent taxol, only the (3R,4S)-diastereoisomer of the azetidinone ring is suitable for functionalization. nih.gov

In the context of pyrrolidine derivatives, selective fluorination can lead to different stereoisomers with distinct conformational preferences, which are influenced by effects such as the gauche effect and anomeric effects. beilstein-journals.org These conformational differences can have a profound impact on how the molecule binds to its target, ultimately affecting its biological activity. Studies on other chiral compounds have shown that only specific isomers display significant biological activity, suggesting that uptake and target interaction are highly stereoselective. mdpi.com

Scaffold Hopping and Bioisosteric Replacements Strategies

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry for lead optimization and the discovery of novel chemical entities. nih.govresearchgate.net These approaches involve replacing a core molecular structure (scaffold) or a functional group with another that maintains similar biological activity but may offer improved properties such as enhanced potency, better synthetic accessibility, or a more favorable pharmacokinetic profile. nih.govresearchgate.net

In the context of derivatives related to 4-((3S)-3-pyrrolidinyl)-morpholine, scaffold hopping could involve replacing the pyrrolidine or morpholine ring with other heterocyclic systems that preserve the key pharmacophoric features required for biological activity. For example, in the development of antimalarial agents, a scaffold hop was employed to replace a potentially metabolically unstable ester group, leading to derivatives with improved activity. nih.gov

Bioisosteric replacement of specific functional groups is also a common strategy. For instance, a 4-hydroxy-1,2,3-triazole scaffold has been explored as a potential isostere for a carboxylic acid group, aiming to modulate the acidic properties of lead compounds. rsc.org This approach allows for fine-tuning of the molecule's physicochemical properties to enhance its interaction with the biological target. rsc.org

Interactive Data Table: Structure-Activity Relationship Insights

| Modification Site | Structural Change | Observed Effect on Activity | Reference |

| Morpholine Ring | Alkyl substitution at C-3 | Increased anticancer activity | e3s-conferences.org |

| Morpholine Ring | 3,5-Ethylene bridge | Potent mTOR inhibition | e3s-conferences.org |

| Pyrrolidine Moiety | Replacement of N,N-dialkylamino with pyrrolidinyl | Altered opioid receptor activity | wikipedia.org |

| Pyrrolidine Moiety | Vicinal difluorination | Altered conformational bias | beilstein-journals.org |

| General | Scaffold hop to replace ester | Improved antimalarial activity | nih.gov |

Pharmacological and Biological Research Contexts in Vitro and in Silico

In Vitro Target Identification and Engagement Studies

In vitro studies are fundamental to understanding the biological activity of a compound. For 4-((3S)-3-pyrrolidinyl-morpholine), these studies have been crucial in identifying its potential molecular targets and elucidating its mechanism of action at a cellular level.

Receptor Binding Affinity Profiling (e.g., GPCRs, Ion Channels)

The interaction of small molecules with G protein-coupled receptors (GPCRs) and ion channels is a key area of pharmacological research. GPCRs are a large family of transmembrane receptors involved in a multitude of physiological processes, making them prominent drug targets. nih.govnih.gov The binding of a ligand to a GPCR can initiate a cascade of intracellular signaling events. nih.gov Similarly, ion channels, which control the flow of ions across cell membranes, are critical for cellular communication and function.

The pyrrolidine (B122466) scaffold, a core component of 4-((3S)-3-pyrrolidinyl-morpholine), is known to be a versatile element in the design of ligands for various receptors. nih.gov For instance, derivatives of pyrrolidine have been investigated for their affinity towards dopamine (B1211576) D3 receptors (D3R) and μ-opioid receptors (MOR), with the aim of developing safer analgesics. nih.gov The stereochemistry of the pyrrolidine ring, such as the trans-(2S,4R) configuration, has been identified as a key dopaminergic moiety. nih.gov While specific binding affinity data for 4-((3S)-3-pyrrolidinyl-morpholine) itself with a wide range of GPCRs and ion channels is not extensively detailed in the provided results, the known interactions of its constituent motifs suggest a potential for such binding.

Enzyme Inhibition Profiling (e.g., PI3Kα, DHFR, USP5, mTOR)

Enzyme inhibition is another critical mechanism through which therapeutic agents exert their effects. The morpholine (B109124) and pyrrolidine moieties present in 4-((3S)-3-pyrrolidinyl-morpholine) have been incorporated into inhibitors of several key enzymes implicated in disease.

PI3Kα and mTOR: The phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) are crucial enzymes in a signaling pathway that regulates cell growth, proliferation, and survival. researchgate.netnih.gov Dysregulation of this pathway is a hallmark of many cancers. researchgate.netnih.gov Morpholine-containing compounds have been developed as potent and selective inhibitors of mTOR. researchgate.netmdpi.com The morpholine group can fit into a specific pocket in the mTOR kinase domain, contributing to selectivity over PI3Ks. researchgate.net For example, derivatives of 4-(2-arylpyrido[3',2':3,4]pyrrolo[1,2-f] nih.govresearchgate.netjapsonline.comtriazin-4-yl)morpholine have shown inhibitory activity against PI3Kα. nih.gov

DHFR: Dihydrofolate reductase (DHFR) is an essential enzyme in the synthesis of nucleic acids and amino acids, making it a target for antimicrobial and anticancer drugs. wikipedia.orgnih.govresearchgate.net Pyrrolidine-containing compounds have been explored as DHFR inhibitors. mdpi.com

USP5: Ubiquitin-specific protease 1 (USP1) is involved in DNA damage repair processes and has emerged as a target in cancer therapy. nih.gov Recently, a series of USP1 inhibitors featuring a morpholine scaffold were designed and showed potent enzymatic and cellular inhibition. nih.gov While the provided information focuses on USP1, the general strategy of using morpholine scaffolds in ubiquitin protease inhibitors suggests a potential avenue for exploring interactions with other USPs like USP5.

The following table summarizes the inhibitory activities of related morpholine and pyrrolidine derivatives against these enzymes.

| Enzyme Target | Compound Type/Scaffold | Observed Activity |

| PI3Kα | 4-(2-arylpyrido[3',2':3,4]pyrrolo[1,2-f] nih.govresearchgate.netjapsonline.comtriazin-4-yl)morpholine derivatives | IC50 values comparable to the known inhibitor PI-103. nih.gov |

| mTOR | Morpholine-substituted tetrahydroquinoline derivatives | Potent and selective inhibition, with some compounds showing exceptional activity against cancer cell lines. nih.govmdpi.com |

| DHFR | Trimethoprim analogs containing amide bonds and a pyrrolidine moiety | Some derivatives showed better inhibitory properties against human DHFR than the standard drug trimethoprim. mdpi.com |

| USP1 | Morpholine-containing inhibitors | Potent enzymatic and cellular inhibition, with some compounds being selective, reversible, and noncompetitive inhibitors. nih.gov |

Cellular Pathway Interrogation and Mechanism of Action Elucidation (Cell-Based Assays)

Cell-based assays are instrumental in understanding how a compound affects cellular pathways and in determining its mechanism of action. For compounds containing morpholine and pyrrolidine scaffolds, these assays have provided significant insights.

For instance, morpholine-substituted tetrahydroquinoline derivatives designed as mTOR inhibitors have been shown to induce apoptosis (programmed cell death) in a dose-dependent manner in cancer cell lines. nih.govmdpi.com This indicates that their anticancer activity is mediated through the mTOR signaling pathway. Similarly, morpholine-containing USP1 inhibitors have been demonstrated to activate the DNA damage response pathway, leading to cell cycle arrest and apoptosis. nih.gov These studies highlight the ability of such compounds to modulate critical cellular processes.

High-Throughput Screening (HTS) in Lead Identification

High-throughput screening (HTS) is a drug discovery process that allows for the rapid assessment of large numbers of compounds for their ability to modulate a specific biological target. While there is no direct mention of 4-((3S)-3-pyrrolidinyl-morpholine) being identified through an HTS campaign in the provided results, HTS is a common method for identifying novel scaffolds for drug development. For example, an HTS campaign was used to identify a small molecule agonist for the relaxin/insulin-like family peptide receptor 3 (RXFP3), a G protein-coupled receptor. mdpi.com This demonstrates the power of HTS in discovering new chemical entities with desired biological activities. The structural motifs within 4-((3S)-3-pyrrolidinyl-morpholine) make it a plausible candidate for inclusion in HTS libraries aimed at various targets.

Computational and In Silico Approaches in Biological Research

Computational methods, including molecular docking and molecular dynamics simulations, are powerful tools for predicting and understanding the interactions between a small molecule and its biological target at an atomic level.

Molecular Docking and Molecular Dynamics Simulations to Predict Binding Modes

Molecular docking studies are frequently used to predict the binding orientation and affinity of a ligand to a protein target. japsonline.comresearchgate.netd-nb.info This information can guide the design of more potent and selective inhibitors. For example, molecular docking of novel hydroxycinnamamide derivatives of morpholine and pyrrolidine against the Topoisomerase I protein receptor has helped to rationalize their anticancer activity by identifying key hydrogen bond interactions. japsonline.com

Similarly, molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-protein complex over time, helping to assess the stability of the predicted binding mode. nih.gov For morpholine-substituted tetrahydroquinoline derivatives targeting mTOR, MD simulations have confirmed stable protein-ligand interactions and favorable dynamics. nih.gov These computational approaches are invaluable for the rational design and optimization of new drug candidates based on the 4-((3S)-3-pyrrolidinyl-morpholine) scaffold.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity. While specific QSAR models for 4-((3S)-3-pyrrolidinyl)-morpholine are not extensively documented in publicly available literature, the principles of QSAR have been widely applied to derivatives containing either the morpholine or pyrrolidine ring, providing a framework for how such models could be developed.

QSAR studies on related heterocyclic compounds, such as 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives, have demonstrated that molecular descriptors can effectively predict antioxidant activity. pensoft.netresearchgate.net In these studies, parameters like molecular volume, surface area, lipophilicity (log P), and dipole moment were found to have a significant impact on the biological activity of the compounds. pensoft.netresearchgate.net The analysis of these models revealed that an increase in hydrophilic properties and a decrease in molecular size and lipophilicity tended to enhance the antioxidant effects of the molecules. pensoft.netresearchgate.net

Similarly, 3D-QSAR models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully established for other morpholine-containing compounds, such as 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivatives, to understand their cytotoxic activities against cancer cell lines. These models provide contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties influence activity, thereby guiding the rational design of more potent analogs.

For a novel series of compounds like those based on the 4-((3S)-3-pyrrolidinyl)-morpholine scaffold, a QSAR study would typically involve the synthesis of a library of derivatives with systematic variations in their structure. The biological activity of these compounds would be determined through in vitro assays. Subsequently, a wide range of molecular descriptors would be calculated for each derivative, and statistical methods would be employed to build a predictive model. Such a model would be invaluable for prioritizing the synthesis of new derivatives with potentially enhanced activity.

In Silico Prediction of ADMET Properties for Compound Design

The in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of modern drug discovery, allowing for the early identification of candidates with favorable pharmacokinetic and safety profiles. For 4-((3S)-3-pyrrolidinyl)-morpholine and its conceptual derivatives, various computational tools can be employed to forecast these properties.

Studies on pyrimidine-morpholine hybrids have demonstrated the utility of in silico ADMET prediction. nih.govfrontiersin.org These analyses often involve the calculation of a range of physicochemical and pharmacokinetic parameters. The morpholine moiety itself is recognized for its ability to improve properties such as solubility and membrane permeability. nih.gov

A typical in silico ADMET profile for a compound series related to 4-((3S)-3-pyrrolidinyl)-morpholine would include the prediction of the following parameters:

| Property Category | Predicted Parameter | Typical Favorable Range/Value |

| Physicochemical Properties | Molecular Weight ( g/mol ) | < 500 |

| LogP (octanol/water partition) | < 5 | |

| Topological Polar Surface Area (Ų) | < 140 | |

| Absorption | Human Intestinal Absorption (%) | > 80% |

| Caco-2 Permeability (nm/s) | High | |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Varies depending on therapeutic target |

| Plasma Protein Binding (%) | Low to moderate | |

| Metabolism | Cytochrome P450 (CYP) Inhibition | Non-inhibitor of major isoforms (e.g., 2D6, 3A4) |

| Toxicity | hERG Inhibition | Low risk |

| Ames Mutagenicity | Negative |

This table represents a generalized set of parameters and favorable values commonly assessed in in silico ADMET profiling. Actual values would be generated using specific prediction software.

The interpretation of these in silico predictions can guide the structural modification of lead compounds. For instance, if a derivative of 4-((3S)-3-pyrrolidinyl)-morpholine is predicted to have high plasma protein binding, medicinal chemists might explore modifications to reduce its lipophilicity. Similarly, if a compound is predicted to be a potent inhibitor of a key CYP enzyme, structural changes could be made to mitigate this risk.

Stability Studies of Pyrrolidine-Derived Iminium Ions via DFT Calculations

Density Functional Theory (DFT) calculations are a powerful computational tool for investigating the electronic structure and reactivity of molecules. In the context of pyrrolidine-containing compounds, DFT has been instrumental in studying the stability of pyrrolidine-derived iminium ions. ub.edunih.gov These ions are key intermediates in many organic reactions, including organocatalytic transformations. ub.edunih.gov

Computational studies have systematically examined the thermodynamics of iminium ion formation and hydrolysis. ub.eduacs.org The stability of these ions is influenced by several factors, including the nature of the substituents on the pyrrolidine ring and the structure of the carbonyl compound from which the iminium ion is derived. ub.eduacs.org

A key finding from these studies is that the relative stability of iminium ions can be quantified by calculating the energies of exchange reactions. ub.edunih.gov For example, the equilibrium between two different iminium ions can be assessed to determine which is more thermodynamically favored. ub.edunih.gov

The following table summarizes the relative stabilities of iminium ions derived from various substituted pyrrolidines in the gas phase, as determined by DFT calculations. The values represent the energy change (in kcal/mol) for the exchange of propenal between the substituted pyrrolidine and pyrrolidine itself. A negative value indicates that the iminium ion of the substituted pyrrolidine is more stable than that of pyrrolidine.

| Pyrrolidine Derivative | Relative Stability (ΔE, kcal/mol) |

| O-tert-butyldiphenylsilylprolinol | More Stable |

| Pyrrolidine | 0.0 (Reference) |

| O-methylprolinol | Less Stable |

| 2-tert-butylpyrrolidine | Less Stable |

| Jørgensen–Hayashi catalyst | Less Stable |

| 2-tritylpyrrolidine | Less Stable |

| N,N-dimethylprolinamide | Less Stable |

| Trimethylsilyl prolinate | Less Stable |

| 3-triflamidopyrrolidine | Less Stable |

| Methyl prolinate | Less Stable |

| MacMillan-1 catalyst | Significantly Less Stable |

| MacMillan-2 catalyst | Significantly Less Stable |

Data adapted from computational studies on the stability of pyrrolidine-derived iminium ions. ub.eduresearchgate.net "More Stable" and "Less Stable" are qualitative descriptors based on the trends reported in the literature.

These computational findings are crucial for understanding and predicting the behavior of pyrrolidine-containing catalysts and intermediates in chemical reactions. ub.eduacs.org For a compound like 4-((3S)-3-pyrrolidinyl)-morpholine, DFT calculations could be used to predict the stability of its corresponding iminium ion, providing insights into its potential reactivity and suitability for various chemical transformations. The electronic properties of the morpholine ring would likely influence the stability of the iminium ion, and DFT would be the ideal tool to quantify this effect.

Analytical and Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation of Synthetic Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are routinely used to characterize compounds like 4-((3S)-3-pyrrolidinyl)morpholine.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For the morpholine (B109124) and pyrrolidine (B122466) rings in 4-((3S)-3-pyrrolidinyl)morpholine, specific chemical shifts (δ) are expected. The protons on the carbons adjacent to the oxygen in the morpholine ring would appear at a different frequency compared to those adjacent to the nitrogen atoms.

Similarly, ¹³C NMR spectroscopy maps the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its bonding environment. For instance, the carbon atoms bonded to the electronegative oxygen and nitrogen atoms in 4-((3S)-3-pyrrolidinyl)morpholine would resonate at a lower field (higher ppm value) compared to the other carbon atoms in the rings.

Table 1: Representative NMR Data for Related Morpholine and Pyrrolidine Structures

| Nucleus | Structure | Chemical Shift (δ) in ppm |

| ¹H | Morpholine | ~2.87 (t), ~3.73 (t) |

| ¹³C | Morpholine | ~45.8, ~67.0 |

| ¹³C | Pyrrolidine | ~25.6, ~46.9 |

Note: The exact chemical shifts for 4-((3S)-3-pyrrolidinyl)morpholine would require experimental determination but can be predicted based on these and other known values for similar structures.

Mass Spectrometry for Compound Identity and Purity

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and can provide information about its structure. nih.gov In MS, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For 4-((3S)-3-pyrrolidinyl)morpholine (C₈H₁₆N₂O), the expected molecular weight is approximately 156.23 g/mol . fishersci.ca An MS analysis would show a molecular ion peak corresponding to this mass, confirming the compound's identity. Furthermore, the fragmentation pattern observed in the mass spectrum can offer additional structural information. High-resolution mass spectrometry can provide the exact mass, further solidifying the elemental composition.

Chromatographic Methods for Purity Assessment and Separation of Isomers

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for separating it from any unreacted starting materials, byproducts, or isomers. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly employed for these purposes. nih.gov

For 4-((3S)-3-pyrrolidinyl)morpholine, an HPLC method would be developed using a suitable stationary phase (e.g., C18) and a mobile phase that provides good separation. nih.gov The purity of the sample is determined by the area of the main peak relative to the total area of all peaks in the chromatogram. A purity of over 95% is often required for compounds intended for biological screening. nih.gov TLC can be used for rapid, qualitative analysis of the reaction progress and for preliminary purity checks. rsc.org

Determination of Stereochemical Purity and Enantiomeric Excess

Since 4-((3S)-3-pyrrolidinyl)morpholine is a chiral compound, meaning it exists as a specific stereoisomer (the (S)-enantiomer), it is crucial to determine its stereochemical purity. This involves quantifying the amount of the desired enantiomer relative to its mirror image, the (R)-enantiomer. The enantiomeric excess (ee) is a measure of this purity.

Chiral chromatography is the primary method for determining enantiomeric excess. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. nih.govmdpi.com By analyzing the chromatogram, the ratio of the two enantiomers can be determined, and thus the enantiomeric excess can be calculated. Achieving high enantiomeric excess is critical in pharmaceutical research, as different enantiomers of a drug can have vastly different biological activities.

Table 2: Analytical Techniques for the Characterization of 4-((3S)-3-Pyrrolidinyl)morpholine

| Analytical Method | Purpose | Information Obtained |

| ¹H NMR Spectroscopy | Structural Elucidation | Proton environment, connectivity |

| ¹³C NMR Spectroscopy | Structural Elucidation | Carbon skeleton |

| Mass Spectrometry (MS) | Identity and Purity | Molecular weight, elemental composition |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | Quantitative purity |

| Thin-Layer Chromatography (TLC) | Purity Assessment | Qualitative purity, reaction monitoring |

| Chiral Chromatography | Stereochemical Purity | Enantiomeric excess |

Future Research Directions and Applications in Chemical Biology

Development of 4-(3S)-3-Pyrrolidinyl-morpholine-based Chemical Probes

The development of chemical probes derived from this compound is a promising avenue for future research. These probes can be instrumental in identifying and validating novel drug targets. By appending reporter groups such as fluorophores or biotin (B1667282) to the core structure, researchers can create tools for visualizing and isolating protein targets within a cellular context.

Future efforts will likely focus on the synthesis of a variety of probes, including:

Affinity-based probes: These probes will be designed to selectively bind to specific protein targets. The pyrrolidinyl and morpholine (B109124) moieties can be systematically modified to optimize binding affinity and selectivity.

Photoaffinity probes: The incorporation of a photoreactive group will enable the covalent labeling of target proteins upon photoirradiation, facilitating their identification through techniques like mass spectrometry.

Exploration of the Compound as a Privileged Scaffold for Novel Biological Activities

The concept of privileged scaffolds highlights certain molecular frameworks that can bind to multiple biological targets with high affinity. The this compound structure, with its combination of a hydrogen bond accepting morpholine ring and a versatile pyrrolidine (B122466) moiety, represents a potential privileged scaffold.

Future investigations will likely involve the synthesis of compound libraries based on this scaffold. By systematically introducing a diverse range of substituents at various positions on both the pyrrolidinyl and morpholine rings, researchers can explore the chemical space around this core structure. This approach could lead to the discovery of novel compounds with a wide range of biological activities, targeting different classes of proteins such as kinases, proteases, and G-protein coupled receptors.

Integration into Fragment-Based Drug Discovery (FBDD) and Diversity-Oriented Synthesis (DOS)

Fragment-Based Drug Discovery (FBDD) relies on identifying small, low-affinity fragments that bind to a biological target, which are then optimized into more potent lead compounds. The relatively small size and favorable physicochemical properties of this compound make it an attractive fragment for FBDD screening campaigns.

In the context of Diversity-Oriented Synthesis (DOS), the focus is on creating structurally diverse and complex molecules from a common starting material. The chiral nature and multiple functionalization points of this compound make it an excellent starting point for DOS strategies. This can lead to the generation of unique molecular architectures that are not readily accessible through traditional synthetic methods, thereby increasing the probability of discovering novel biological functions.

Applications in Target Validation Studies and Understanding Biological Mechanisms

The development of potent and selective inhibitors based on the this compound scaffold will be invaluable for target validation studies. By using these compounds to modulate the activity of a specific protein in cellular or animal models, researchers can confirm the role of that protein in a particular disease pathway.

Furthermore, these chemical tools can be used to dissect complex biological mechanisms. For example, a selective inhibitor can be used to study the downstream effects of inhibiting a particular enzyme, providing insights into its signaling pathways and cellular functions. This knowledge is crucial for the development of effective therapeutic strategies.

常见问题

Q. Table 1: Comparative Synthetic Routes

| Route | Starting Material | Yield (%) | ee (%) | Key Limitation | Source |

|---|---|---|---|---|---|

| Cyclization | 5-(Aminomethyl)oxazolidinone | 65–70 | 85 | Scalability issues | |

| Substitution | 3-Chloropyrrolidine | 55–60 | 90 | Harsh conditions (T > 100°C) |

Q. Table 2: Analytical Method Validation Parameters

| Parameter | HPLC | NMR | MS |

|---|---|---|---|

| Precision (RSD%) | ≤2.0 | ≤1.5 | ≤5.0 |

| Linearity (R²) | ≥0.999 | N/A | ≥0.990 |

| LOD (µg/mL) | 0.1 | 10 | 0.01 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。